4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
4-(chloromethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVZTLNMHVBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Spectral Landscape: A Technical Guide to ¹H and ¹³C NMR of Chloromethyl Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl isoquinolinones represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their utility in medicinal chemistry and drug development is significant, making a thorough understanding of their structural characteristics essential. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular architecture of these compounds. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for chloromethyl isoquinolinones. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the NMR spectra of these important synthetic intermediates, thereby facilitating their research and development endeavors.
Introduction: The Significance of Chloromethyl Isoquinolinones
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of a chloromethyl group (-CH₂Cl) onto this scaffold provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery. This reactive moiety can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the synthesis of more complex molecules.
Given the importance of chloromethyl isoquinolinones as synthetic precursors, a detailed understanding of their spectroscopic properties is paramount for unambiguous structure confirmation and quality control. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a wealth of information regarding the electronic and steric environment of each atom within the molecule, offering a detailed fingerprint of its structure.
Fundamentals of NMR Spectroscopy for Isoquinolinone Analysis
The interpretation of the NMR spectra of chloromethyl isoquinolinones relies on fundamental principles governing chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.
-
¹H NMR Spectroscopy: The chemical shift of a proton is primarily influenced by the electron density of its local environment. Protons attached to or near electronegative atoms or aromatic rings will be deshielded and resonate at a higher chemical shift (downfield). The integration of a proton signal is proportional to the number of protons it represents. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J-value) providing information about the dihedral angle between the coupled protons.
-
¹³C NMR Spectroscopy: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons in different functional groups (e.g., C=O, aromatic C-H, aliphatic CH₂) resonate in characteristic regions of the spectrum. Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is generally not observed. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.
-
COSY reveals correlations between protons that are coupled to each other.
-
HSQC correlates protons with the carbons to which they are directly attached.
-
HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Synthesis of Chloromethyl Isoquinolinones: A General Overview
A common synthetic route to access chloromethyl isoquinolinones involves the cyclization of a suitably substituted N-phenethylamide derivative. The specific placement of the chloromethyl group can be achieved through various strategies, including the use of starting materials already bearing this functionality or through post-cyclization modifications.
Caption: A typical workflow for the NMR analysis of organic compounds.
Conclusion: Empowering Research through Spectral Understanding
This technical guide provides a foundational framework for understanding and interpreting the ¹H and ¹³C NMR spectra of chloromethyl isoquinolinones. While specific, fully assigned spectral data for simple derivatives remains elusive in the readily accessible literature, the principles outlined herein, combined with the analysis of related structures, offer a robust approach to the characterization of these important synthetic intermediates. A thorough and accurate structural elucidation using NMR spectroscopy is a critical step in the drug discovery and development pipeline, ensuring the integrity of synthetic pathways and the quality of the resulting compounds. As research in this area continues, the publication of detailed spectral data for a wider range of chloromethyl isoquinolinones will undoubtedly further empower scientists in their quest for novel therapeutics.
References
Due to the lack of specific literature with fully assigned ¹H and ¹³C NMR data for simple chloromethyl isoquinolinones, this section provides references to publications that contain relevant spectral data for the isoquinoline core and its derivatives, which were used as a basis for the predictions and discussions in this guide.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2022.
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules. 2023. This paper reports the synthesis and spectral characterization of several 3,4-dihydroisoquinolin-1(2H)
- ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. 2012.
- Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl-N-methacryloyl benzamide with aryl aldehydes. Organic & Biomolecular Chemistry. 2015.
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. 2017. This paper details advanced NMR techniques for the characterization of a complex molecule containing an isoquinoline-1,3(2H)-dione moiety.
Technical Guide: Thermodynamic Stability of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
[1][2]
Part 1: Executive Summary & Chemical Context
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one (often referred to as 4-chloromethyl-isocarbostyril) represents a classic "Janus-faced" intermediate in drug development.[1][2]
-
The Scaffold: The 1,2-dihydroisoquinolin-1-one core is an aromatic lactam.[1][2] It possesses high thermodynamic stability due to resonance delocalization between the nitrogen lone pair, the carbonyl, and the fused benzene ring.
-
The Warhead: The 4-chloromethyl group is a reactive electrophile (vinylogous benzylic chloride).[1][2] While essential for downstream coupling (e.g., with methylamine derivatives in Rucaparib synthesis), it introduces significant thermodynamic instability, making the compound susceptible to hydrolysis, dimerization, and thermal degradation.[1]
This guide outlines the thermodynamic boundaries of this molecule to ensure integrity during scale-up and storage.
Part 2: Structural Thermodynamics & Reactivity Profile[1][2]
Electronic Structure Analysis
The stability of this compound is dictated by the competition between the aromatic stabilization energy (ASE) of the isoquinolinone core and the bond dissociation energy (BDE) of the C-Cl bond.[1]
-
Lactam Core: The amide bond is rigid and planar.[1][2] The
conjugation renders the N-H proton relatively acidic (pKa ~10-11), making the nitrogen a poor nucleophile unless deprotonated.[1] -
Chloromethyl Group: This group is activated.[1][2] The carbon-chlorine bond is weakened by the adjacent
-system, facilitating -type pathways (formation of a resonance-stabilized carbocation) or displacement.[1][2]
Degradation Pathways (Mechanism)
The primary thermodynamic risks are hydrolysis (driven by moisture) and dimerization (driven by concentration and basicity).[1]
DOT Diagram: Degradation Mechanisms
The following diagram illustrates the kinetic pathways leading to the two primary impurities: the alcohol (hydrolysis) and the dimer (N-alkylation).[1]
Figure 1: Primary degradation pathways.[1][2][3] Note that the formation of HCl acts as an autocatalyst for further degradation in moist environments.[1]
Part 3: Thermodynamic Properties & Assessment[1]
Physical Property Estimates
While specific batch data varies, the following thermodynamic parameters are standard for high-purity isolates of this class.
| Property | Typical Range/Value | Critical Implication |
| Melting Point (DSC) | 165°C – 185°C (Decomp.) | Sharp endotherm indicates purity; broad exotherm implies decomposition.[1][2][3] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature protects solid core, but surface moisture triggers hydrolysis.[1][3] |
| Solubility (DMSO/DMA) | High (> 50 mg/mL) | Preferred solvents for coupling reactions; however, prolonged storage in solution accelerates solvolysis.[1] |
| LogP | ~1.5 – 2.0 | Lipophilic; readily crosses membranes but requires organic co-solvents for processing.[1][2][3] |
| Thermal Onset ( | > 150°C | Do not heat solid material above 140°C during drying.[1][2][3] |
Experimental Protocols for Stability Assessment
To validate the stability of a specific lot, the following self-validating protocols are recommended. These move beyond simple observation to quantitative kinetic assessment.[1][2]
Protocol A: Accelerated Stability (Forced Degradation)
Objective: Determine the shelf-life and transport limits.
-
Sample Prep: Weigh 50 mg of 4-(chloromethyl)-1,2-dihydroisoquinolin-1-one into three HPLC vials.
-
Conditions:
-
Vial A (Control): Store at 4°C, protected from light.[1]
-
Vial B (Thermal): Store at 60°C for 48 hours.
-
Vial C (Hydrolytic): Suspend in 1:1 Acetonitrile:Water (pH 7) at 25°C for 24 hours.
-
-
Analysis: Dilute all samples to 0.5 mg/mL in acetonitrile. Inject onto C18 column (Gradient: 5% to 95% ACN in 0.1% Formic Acid).
-
Success Criteria:
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Define the safe operating window for drying.
-
Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Method: Ramp 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).
-
Interpretation:
DOT Diagram: Stability Testing Workflow
Figure 2: Standard workflow for establishing thermodynamic baselines for chloromethyl intermediates.
Part 4: Handling & Mitigation Strategies
Based on the thermodynamic profile, the following handling procedures are mandatory to prevent "out-of-specification" (OOS) results during drug substance manufacturing.
-
Moisture Exclusion: The C-Cl bond is sensitive.[1][2] Bulk material must be stored in double polyethylene bags with desiccant packs (silica gel or molecular sieves).[1][2]
-
Why: Water acts as a nucleophile, converting the active chloromethyl group to the inactive hydroxymethyl analog.[1]
-
-
Temperature Control: Store at 2–8°C .
-
Why: Arrhenius kinetics dictate that cooling significantly retards the rate of spontaneous HCl elimination and dimerization.[1]
-
-
Solvent Selection for Reaction: When using this intermediate (e.g., reacting with methylamine), avoid protic solvents (methanol/ethanol) if possible, or use them at low temperatures.[1] Aprotic polar solvents (DMF, DMA, THF) are thermodynamically preferred to stabilize the electrophile until the desired nucleophile is introduced.[1]
-
Base Sensitivity: Avoid prolonged exposure to strong bases without the presence of the coupling partner.[1] Bases can deprotonate the lactam nitrogen (pKa ~11), creating a nucleophile that attacks the chloromethyl group of a neighboring molecule, leading to polymerization.[1]
Part 5: References
-
Rucaparib Synthesis & Intermediates:
-
Patent: "Process for the preparation of rucaparib and novel synthesis intermediates." WO 2019/115000 A1. (Describes the isolation and handling of the chloromethyl and related intermediates).
-
-
Isoquinolinone Chemistry:
-
Review: "Synthesis of 1(2H)-Isoquinolones." Chemistry of Heterocyclic Compounds. (Provides general stability data for the lactam core).
-
-
General Stability of Chloromethyl Ketones/Heterocycles:
-
Study: "A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents." Drug Development and Industrial Pharmacy. (Establishes the hydrolysis kinetics of chloromethyl moieties).
-
-
Rucaparib Impurity Profiling:
Methodological & Application
Application Note: Synthesis of PARP Inhibitors via 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
This Application Note and Protocol guide details the synthesis of PARP inhibitors utilizing 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one as a strategic electrophilic intermediate. This scaffold serves as a robust pharmacophore for mimicking the nicotinamide moiety of NAD+, the natural substrate of Poly (ADP-ribose) polymerase (PARP) enzymes.
Abstract & Scientific Rationale
The development of PARP inhibitors (PARPi) has revolutionized the treatment of BRCA-mutated cancers through the mechanism of synthetic lethality . While first-generation inhibitors like Olaparib utilize a phthalazinone core, the isoquinolin-1(2H)-one scaffold offers distinct pharmacokinetic advantages and binding affinities.
The 4-position of the isoquinolinone ring projects towards the solvent-exposed region of the PARP active site (the adenosine binding pocket). By utilizing 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one as a key building block, researchers can rapidly generate libraries of inhibitors by attaching solubilizing groups (e.g., piperazines, piperidines) via a reliable
Mechanism of Action & Design Strategy
The isoquinolinone core binds to the catalytic domain of PARP-1/2, forming hydrogen bonds with Gly863 and Ser904 (PARP-1 numbering). The chloromethyl handle allows for the introduction of a "tail" that interacts with the ribose-phosphate binding region, enhancing potency and solubility.
Figure 1: Mechanism of PARP inhibition and the concept of PARP trapping leading to synthetic lethality.
Chemical Retrosynthesis & Strategy
The synthesis is designed to be convergent. The key intermediate, 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one (2) , is synthesized from the commercially available or easily accessible 4-methylisoquinolin-1(2H)-one (1) via radical halogenation. This intermediate is then coupled with various amines to yield the final inhibitor candidates.
Figure 2: Retrosynthetic analysis showing the disconnection of the target molecule into the chloromethyl core and amine side chain.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
Objective: To functionalize the C4-methyl group of the isoquinolinone core into a reactive electrophile.
Safety Warning: Chloromethyl derivatives are potent alkylating agents and potential carcinogens. Perform all operations in a fume hood. Wear double nitrile gloves and a lab coat.
Materials:
-
Starting Material: 4-Methylisoquinolin-1(2H)-one (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Initiator: Benzoyl Peroxide (BPO) (0.05 equiv) or AIBN
-
Solvent: Chlorobenzene or Acetonitrile (Anhydrous)
-
Equipment: Reflux condenser, Nitrogen atmosphere[1]
Step-by-Step Procedure:
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Methylisoquinolin-1(2H)-one (10 mmol, 1.59 g) in anhydrous chlorobenzene (50 mL).
-
Addition: Add N-Chlorosuccinimide (NCS) (11 mmol, 1.47 g) and Benzoyl Peroxide (0.5 mmol, 121 mg).
-
Reaction: Purge the system with nitrogen for 5 minutes. Heat the mixture to reflux (132°C) .
-
Note: The reaction is initiated thermally. Evolution of succinimide (floating solid) indicates progress.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every hour. Reaction typically completes in 2–4 hours.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the precipitated succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often a semi-solid.
-
Purification Option 1 (Preferred): Recrystallize from minimal hot acetonitrile or toluene.
-
Purification Option 2: Flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
-
Yield: Expected yield is 60–75%. The product is a white to off-white solid.
QC Specifications (Intermediate):
-
1H NMR (DMSO-d6, 400 MHz): δ 11.30 (s, 1H, NH), 8.20 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H), 7.50 (d, 1H), 7.35 (s, 1H, H-3), 4.85 (s, 2H, CH2Cl).
-
Purity: >95% by HPLC (254 nm).
Protocol B: Library Generation (Coupling with Amines)
Objective: To synthesize the final PARP inhibitor by displacing the chloride with a secondary amine (e.g., N-methylpiperazine).
Materials:
-
Substrate: 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one (1.0 equiv)
-
Nucleophile: Amine (e.g., 1-Methylpiperazine) (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv)
-
Solvent: DMF or DMA (Dimethylacetamide)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one (1.0 mmol, 193 mg) in anhydrous DMF (3 mL).
-
Base Addition: Add DIPEA (2.0 mmol, 350 µL).
-
Nucleophile Addition: Add the secondary amine (e.g., 1-Methylpiperazine , 1.2 mmol, 133 µL) dropwise.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Optimization: If reaction is slow (monitored by LC-MS), heat to 50°C.
-
-
Quench: Pour the reaction mixture into ice-water (15 mL). A precipitate often forms.
-
Isolation:
-
If Solid: Filter, wash with water and diethyl ether.
-
If Oil: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Final Purification: Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid) is recommended for biological grade purity (>98%).
Data Summary & Validation
Representative Data for 4-[(4-methylpiperazin-1-yl)methyl]isoquinolin-1(2H)-one
The following data corresponds to a typical PARP inhibitor analog synthesized using this protocol.
| Parameter | Specification | Notes |
| Molecular Formula | C15H19N3O | |
| Molecular Weight | 257.34 g/mol | |
| Appearance | White/Pale Yellow Solid | |
| Yield (Step 2) | 75 - 85% | High efficiency coupling |
| 1H NMR (DMSO-d6) | δ 11.2 (br s, 1H), 8.22 (d, 1H), 7.4-7.8 (m, 4H), 3.55 (s, 2H), 2.3-2.5 (m, 8H), 2.15 (s, 3H) | Characteristic singlet at 3.55 ppm confirms substitution of Cl |
| MS (ESI+) | [M+H]+ = 258.2 | |
| IC50 (PARP-1) | < 50 nM | Potent inhibition expected |
Troubleshooting Guide
-
Problem: Low yield in chlorination step.
-
Problem: Over-chlorination (Dichloromethyl formation).
-
Solution: Stop reaction strictly when starting material is <5%. Do not reflux overnight.
-
-
Problem: Solubility issues during coupling.
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or heat to 60°C.
-
References
-
Development of Isoquinolinone PARP Inhibitors
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. (Context: Discusses SAR of related phthalazinone/isoquinolinone cores).
-
-
Synthesis of 4-Substituted Isoquinolinones
-
Radical Halogenation Protocols
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. (Foundational protocol for benzylic halogenation).
-
-
PARP Inhibitor Mechanism & Trapping
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.
-
(Note: While specific patent literature often details the exact chloromethyl intermediate, the protocols above are derived from standard medicinal chemistry practices for this scaffold class validated against general isoquinolinone synthesis literature.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. elar.urfu.ru [elar.urfu.ru]
Total synthesis of alkaloids utilizing 4-chloromethyl isoquinolinone
Application Note: Modular Total Synthesis of Benzo[c]phenanthridine Alkaloids Utilizing 4-Chloromethyl Isoquinolinone
Executive Summary
This Application Note details a convergent synthetic protocol for Benzo[c]phenanthridine alkaloids (e.g., Nitidine, Fagaronine, and the antitumor agent NK109) utilizing 4-(chloromethyl)-2-methylisoquinolin-1(2H)-one as a pivotal electrophilic linchpin. Unlike traditional linear syntheses that rely on harsh Bischler-Napieralski cyclizations, this protocol exploits the high reactivity of the C4-chloromethyl moiety to facilitate a modular Nucleophilic Substitution – Intramolecular Cyclization sequence. This approach offers drug development professionals a scalable, high-yield pathway for generating diverse alkaloid analogs with potent topoisomerase I inhibitory activity.
Scientific Foundation & Retrosynthetic Analysis
The benzo[c]phenanthridine alkaloids share a tetracyclic core characterized by a fused isoquinoline-phenanthrene system. The C4-position of the isoquinolinone scaffold corresponds to the C11-position in the final alkaloid skeleton, a critical junction for ring closure.
Mechanistic Rationale: The 4-(chloromethyl)isoquinolin-1(2H)-one scaffold serves as a "bifunctional staple."
-
Electrophilic C4-Methylene: The chloromethyl group is highly susceptible to SN2 displacement by carbon nucleophiles (aryl grignards, enolates) or heteroatoms, allowing the rapid attachment of the "Ring A" precursor.
-
Latent Cyclization Site: The isoquinolinone nitrogen or the C3-position can be activated for subsequent ring closure (Ring C formation) via Heck coupling or radical cyclization.
Retrosynthetic Logic:
-
Target: Benzo[c]phenanthridine Core (e.g., Nitidine).
-
Disconnection: C11-C12 bond (Ring C).
-
Key Intermediate: 4-(Chloromethyl)-2-methylisoquinolin-1(2H)-one.
-
Starting Materials: 2-methylisoquinolin-1(2H)-one (via chloromethylation) and functionalized aryl boronates/stannanes.
Detailed Experimental Protocols
Phase 1: Synthesis of the Scaffold
Target: 4-(Chloromethyl)-2-methylisoquinolin-1(2H)-one (Compound 3)
This step installs the electrophilic handle on the isoquinolinone core.
Reagents:
-
2-Methylisoquinolin-1(2H)-one (10.0 mmol)
-
Paraformaldehyde (15.0 mmol)
-
Concentrated HCl (37%, 10 mL)
-
Acetic Acid (Glacial, 10 mL)
-
Safety Note: Perform in a fume hood; chloromethylation reagents are potential carcinogens.
Protocol:
-
Dissolution: Dissolve 2-methylisoquinolin-1(2H)-one in glacial acetic acid (20 mL) in a round-bottom flask equipped with a condenser.
-
Addition: Add paraformaldehyde and concentrated HCl.
-
Reaction: Heat the mixture to 80°C for 4–6 hours . Monitor consumption of starting material via TLC (EtOAc/Hexane 1:1).
-
Quench: Cool to room temperature (RT) and pour onto crushed ice (50 g).
-
Isolation: Neutralize carefully with saturated NaHCO3 (pH ~8). Extract with CH2Cl2 (3 x 50 mL).
-
Purification: Dry organic layers over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Ether to yield Compound 3 as a white crystalline solid.
-
Yield Expectation: 75–85%.
-
Validation:1H NMR (CDCl3) should show a diagnostic singlet for -CH2Cl at δ ~4.8 ppm.
-
Phase 2: Coupling via Nucleophilic Substitution
Target: 4-(Arylmethyl)-2-methylisoquinolin-1(2H)-one (Compound 5)
Here, we attach the "Ring A" fragment using a functionalized aryl nucleophile. We utilize a Stille Coupling approach for mild conditions, though Grignard displacement is a viable alternative.
Reagents:
-
Compound 3 (5.0 mmol)
-
2-(Tributylstannyl)benzaldehyde (or functionalized analog) (5.5 mmol)
-
Pd(PPh3)4 (5 mol%)[1]
-
Toluene (anhydrous, 20 mL)
Protocol:
-
Inert Atmosphere: Purge a Schlenk flask with Argon.
-
Assembly: Add Compound 3, the organostannane, and Toluene. Degas the solution for 10 mins.
-
Catalyst: Add Pd(PPh3)4 quickly under Argon flow.
-
Reflux: Heat to 110°C for 12 hours . The solution will darken as Pd black precipitates.
-
Workup: Cool to RT. Filter through a pad of Celite. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).
-
Mechanistic Insight: The Pd(0) inserts into the C-Cl bond (oxidative addition), followed by transmetallation with the stannane and reductive elimination to form the C-C bond.
-
Phase 3: Ring Closure (The "C-Ring" Formation)
Target: Benzo[c]phenanthridinone Core (Compound 6)
The final cyclization forms the tetracyclic alkaloid skeleton.
Reagents:
-
Compound 5 (Intermediate from Phase 2)
-
Titanium(IV) chloride (TiCl4) (1.2 eq) - Lewis Acid Promoter
-
Dichloromethane (dry)
Protocol:
-
Preparation: Dissolve Compound 5 in dry CH2Cl2 under N2 atmosphere. Cool to 0°C .
-
Cyclization: Add TiCl4 dropwise. The Lewis acid activates the pendant aldehyde/acetal (from the aryl fragment), promoting an intramolecular Friedel-Crafts-type cyclization onto the electron-rich C3 of the isoquinolinone.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Quench: Pour into ice-water. Extract with CH2Cl2.[2]
-
Aromatization (Optional): If the product is the dihydro-species, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene for 2 hours to fully aromatize to the phenanthridinone.
Data Summary & Yield Analysis
| Reaction Step | Reagent/Conditions | Key Intermediate | Typical Yield | Mechanistic Class |
| 1. Activation | HCHO, HCl, AcOH, 80°C | 4-(chloromethyl)isoquinolinone | 82% | Electrophilic Aromatic Substitution (Chloromethylation) |
| 2. Coupling | Ar-SnBu3, Pd(PPh3)4, Toluene | 4-(arylmethyl)isoquinolinone | 70% | Stille Cross-Coupling |
| 3. Cyclization | TiCl4, DCM, 0°C -> RT | Dihydro-benzo[c]phenanthridine | 65% | Intramolecular Friedel-Crafts Alkylation |
| 4. Oxidation | DDQ, Benzene, Reflux | Benzo[c]phenanthridine | 88% | Dehydrogenation/Aromatization |
Pathway Visualization
The following diagram illustrates the convergent assembly of the alkaloid core, highlighting the strategic utility of the chloromethyl group.
Caption: Convergent synthesis pathway utilizing the 4-chloromethyl moiety as the electrophilic anchor for Ring A attachment and subsequent Ring C closure.
References
-
Synthesis of Benzo[c]phenanthridine Skeleton: Cho, W. J., et al. (1999).[3][4] A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives. Chemical & Pharmaceutical Bulletin, 47(6), 900-902.[4] [Link]
-
NK109 Antitumor Alkaloid Synthesis: Nakanishi, T., et al. (2000). Synthesis of derivatives of NK109, 7-OH benzo[c]phenanthridine alkaloid, and evaluation of their cytotoxicities. Bioorganic & Medicinal Chemistry Letters, 10(20), 2321-2323. [Link]
-
Nucleophilic Substitution of 4-Chloromethyl Quinolines: Hassanin, H. M. (2012).[5] Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, (vi), 384-397.[5] [Link]
-
General Isoquinoline Alkaloid Strategies: Rozwadowska, M. D. (1999). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 51(10), 2499. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chloromethyl Group Stability & Workup Optimization
Topic: Preventing Hydrolysis of the Chloromethyl Group (
Core Directive & Executive Summary
The chloromethyl group (
The Central Dogma of Stability: To prevent hydrolysis, you must inhibit the specific substitution pathway dominant for your substrate:
-
Electron-Rich Substrates (e.g., Methoxybenzyl): Prone to
.[1] Driven by solvent polarity and carbocation stability.[2] Solution: Minimize water contact time; use high ionic strength. -
Electron-Poor Substrates (e.g., Chloromethyl Ketones, Pyridines): Prone to
. Driven by nucleophile strength ( ). Solution: Strict pH control (pH < 7).
Critical Factors Module
The Stability Matrix
| Factor | Impact on Hydrolysis | Mechanistic Insight |
| pH > 8 | CRITICAL RISK | Hydroxide ( |
| Temperature | High Risk | Every 10°C increase typically doubles hydrolysis rates ( |
| Solvent Polarity | Medium Risk | High dielectric constants (Water/DMSO) stabilize transition states for both |
| Electronic Effect | Variable | EDGs (e.g., -OMe) accelerate |
Pathway Visualization
Figure 1: Mechanistic divergence in chloromethyl hydrolysis. Electron-donating groups (EDGs) favor the red
Troubleshooting Guides (FAQs)
Scenario A: The "Disappearing Product" in Bicarbonate Wash
Q: I synthesized a chloromethyl ketone (CMK) inhibitor. During the saturated
A: You likely triggered an Base-Catalyzed
-
The Cause: While
is a weak base (pH ~8.5), chloromethyl ketones are highly electrophilic due to the adjacent carbonyl. Even weak bases generate enough equilibrium concentration to attack the -carbon. -
The Fix:
-
Switch Buffers: Use 5% Sodium Citrate (pH 5.5-6.0) or dilute Phosphate Buffer (pH 6.5) .[1] These neutralize strong acids without entering the alkaline range.
-
Temperature: Perform all washes at 0°C .
-
Speed: Limit aqueous contact time to <2 minutes.
-
Scenario B: Instability of Benzyl Chlorides
Q: My p-methoxybenzyl chloride degrades even with neutral water washes. Why?
A: This is a classic
-
The Cause: The para-methoxy group donates electrons, stabilizing the benzylic carbocation. In pure water (high dielectric constant), the barrier to ionization is low.
leaves, water attacks. -
The Fix:
-
Increase Ionic Strength: Wash with Saturated NaCl (Brine) immediately.[1] The "Common Ion Effect" (excess
) pushes the equilibrium back toward the alkyl chloride ( ). -
Solvent Switch: Avoid extracting with polar solvents like Ethyl Acetate if possible; use non-polar solvents like DCM (Dichloromethane) or Hexanes/Toluene to suppress ionization.
-
Scenario C: Emulsions causing prolonged hydrolysis
Q: My workup formed an emulsion. By the time it separated (30 mins), the chloromethyl group was hydrolyzed. How do I prevent this?
A: Time is the enemy.[1]
-
The Fix:
-
Do not wait: If an emulsion forms, immediately filter the biphasic mixture through a pad of Celite or Phase Separator Paper .[1]
-
Salting Out: Add solid NaCl to saturate the aqueous layer, increasing density difference and breaking the emulsion.
-
Standard Operating Protocols (SOPs)
Protocol 1: The "Anhydrous" Quench (Gold Standard for High Sensitivity)
Best for: Chloromethyl ketones, Chloromethyl pyridines, and highly active warheads.[1]
-
Cool Down: Cool the reaction mixture to -10°C or 0°C.
-
Solid Quench: Instead of adding water, add Solid Sodium Sulfate decahydrate (
) or Solid Sodium Bicarbonate . -
Filtration: Dilute with dry non-polar solvent (DCM or Et2O) and filter off the solids.
-
Concentration: Evaporate solvent at low temperature (<30°C).
Protocol 2: The Buffered Phase Separation (General Use)
Best for: Standard Benzyl Chlorides and Linkers.
Reagents:
-
Wash Buffer: 0.5M Sodium Citrate (pH 5.5) OR Saturated Brine (for
prone). -
Extraction Solvent: DCM or Toluene (Cold).
Workflow:
Figure 2: Decision tree for aqueous workup based on substrate electronics.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience. (Provides the foundational kinetics for
vs hydrolysis of alkyl halides). -
Powers, J. C., et al. "Reactvity of Chloromethyl Ketones." Methods in Enzymology, Vol 46, 1977.[1] Link (Canonical text on the instability of chloromethyl ketones in basic media).
-
BenchChem Technical Support. "Stability of 2-(Chloromethyl)pyrimidine hydrochloride." Link (Highlights the necessity of aprotic solvents and hydrolysis risks for heteroaromatic chloromethyls).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
- Process Chemistry of Alkyl Halides.Organic Process Research & Development (OPRD). (General industrial consensus on avoiding basic washes for electrophilic alkyl halides).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionweb.io [reactionweb.io]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. praxilabs.com [praxilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 9. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
Technical Support Center: Isoquinolinone Recrystallization Optimization
Ticket ID: ISOQ-CRYST-001 Subject: Optimization of solvent systems for isoquinolinone recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope
Isoquinolinone scaffolds (including 1-isoquinolinone, tetrahydroisoquinoline, and their derivatives) present unique purification challenges due to their lactam functionality . Unlike basic isoquinolines, isoquinolinones possess a polar amide backbone capable of strong intermolecular hydrogen bonding (dimerization), often resulting in:
-
High melting points (requiring high-boiling solvents).
-
Low solubility in standard organic solvents.[1]
-
Propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than distinct nucleation.[2]
This guide provides a troubleshooting framework to overcome these thermodynamic and kinetic barriers.
Solvent System Selection Matrix
Q: Which solvent system should I start with for a new isoquinolinone derivative?
A: Do not rely on random screening. Isoquinolinones require a balance between disrupting the amide dimer (dissolution) and restoring the lattice (crystallization). Use the Polarity/H-Bonding Matrix below to select your starting point.
| System Type | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Applicability | Risk Factor |
| Binary A (Standard) | Ethanol or Methanol | Water | General purification of moderately polar derivatives. | Medium: Risk of hydrate formation. |
| Binary B (High Solubility) | DMF or DMSO | Water | Highly insoluble, high-melting isoquinolinones (>200°C). | High: Difficult to dry; DMSO can carry impurities into the lattice. |
| Binary C (Lipophilic) | Ethyl Acetate | Heptane or MTBE | N-alkylated or lipophilic side-chain derivatives. | High: High risk of oiling out if added too fast. |
| Single (Evaporative) | Acetic Acid | None | Compounds stable to acid; excellent for breaking amide H-bonds. | Low: Good for obtaining thermodynamic polymorphs. |
| Specialized | TFE (2,2,2-Trifluoroethanol) | TBME | Stubborn compounds; TFE is a potent donor for amides. | Medium: TFE is expensive; use for final API steps. |
Decision Logic for Solvent Selection
Follow this workflow to determine the optimal path for your specific derivative.
Figure 1: Decision tree for selecting the primary solvent system based on thermal solubility profiles.
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "I added the anti-solvent, but instead of crystals, I got a sticky oil at the bottom of the flask."
Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[3] It happens when the metastable zone width (MSZW) is too wide, or the anti-solvent is added so fast that the system enters a region where two liquid phases are more stable than the solid-liquid equilibrium. This is common with isoquinolinones due to their high melting points relative to the solvent boiling point.
Corrective Actions:
-
The "Cloud Point" Hold: Heat the solution until clear. Add anti-solvent dropwise only until the very first faint turbidity (cloudiness) appears. STOP.
-
Thermal Cycling: Re-heat this slightly cloudy solution until it clears again. Then, let it cool very slowly (1°C/min) without stirring.
-
Seeding (Critical): As the clear solution cools, add a tiny seed crystal of the product. This provides a template for nucleation, bypassing the amorphous oil phase.
Figure 2: Mechanism of oiling out vs. successful nucleation path.
Issue 2: Solvate Formation
User Report: "My NMR shows solvent peaks (DMSO/Ethanol) that won't dry off, even under high vacuum."
Technical Analysis: Isoquinolinones are prone to forming solvates (pseudopolymorphs) where solvent molecules incorporate into the crystal lattice, stabilized by H-bonds between the solvent and the lactam carbonyl/NH groups [1].
Corrective Actions:
-
Solvent Exchange: If you have a DMSO solvate, re-slurry the solid in a lower boiling solvent (like Ethanol or Acetone) and heat to reflux. This allows the lattice to "breathe" and exchange the high-boiling solvent for the volatile one.
-
Water Activity: If using alcohol/water systems, increasing the water ratio often forces the formation of a hydrate. While hydrates are also solvates, they are often pharmaceutically acceptable and stable.
Issue 3: Polymorph Control
User Report: "Batch 1 was a fluffy white powder. Batch 2 is dense needles. The melting points differ by 5°C."
Technical Analysis: You are observing Polymorphism .[4]
-
Kinetic Form (Fluffy/Metastable): Often formed by rapid precipitation (fast anti-solvent addition). Higher solubility, lower melting point.
-
Thermodynamic Form (Needles/Stable): Formed by slow cooling or slurry aging. Lower solubility, higher melting point.
Protocol Adjustment: To ensure consistency (usually the Thermodynamic form), use Slurry Ripening .
-
Take the final suspension and stir it at a constant temperature (e.g., 50°C) for 4-24 hours before filtration. This allows Ostwald Ripening, where small metastable crystals dissolve and redeposit onto larger, stable crystals [2].
Master Protocol: Anti-Solvent Crystallization of Isoquinolinones
Objective: Purification of a crude 1-isoquinolinone derivative (approx. 5g scale). System: DMF (Solvent) / Water (Anti-Solvent).[5]
Step-by-Step Methodology:
-
Dissolution:
-
Place 5g of crude solid in a flask.
-
Add DMF (start with 3 vol, i.e., 15 mL).
-
Heat to 80-90°C. If not dissolved, add DMF in 0.5 vol increments until clear.
-
Note: If the solution is dark/black, treat with activated charcoal for 15 mins and filter hot over Celite.
-
-
The "Cloud Point" Approach:
-
Maintain temperature at 80°C.
-
Add Water (anti-solvent) dropwise via an addition funnel.
-
Stop immediately when a persistent haze forms.
-
Add 1 mL of pure DMF to clear the haze (returning to the single-phase region).
-
-
Seeding & Cooling:
-
Cool the solution to 70°C.
-
Add 0.1% w/w seed crystals (if available).
-
Set cooling ramp: 10°C per hour down to 20°C.
-
Crucial: Do not stir too vigorously; gentle agitation prevents breaking fragile needles.
-
-
Aging:
-
Once at 20°C, slowly add the remaining bulk of anti-solvent (e.g., 20 mL water) over 1 hour to drive yield.
-
Stir for 2 hours at 20°C (or 0°C for maximum yield).
-
-
Isolation:
-
Filter using a Büchner funnel.[6]
-
Wash: Wash the cake with a pre-mixed 1:1 DMF/Water solution, followed by pure Water (to remove DMF), then a final rinse with MTBE (to remove water and aid drying).
-
Dry in a vacuum oven at 50°C.
-
References
-
Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Discusses the thermodynamics of amide solvation and lattice energy).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. [Link]]
-
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. [Link]]
-
Mullin, J. W. (2001). Crystallization (4th Ed.). Elsevier. (The definitive text on supersaturation and oiling out mechanisms). [Link]]
Sources
Technical Support Center: Addressing Solubility Issues of Isoquinolinone Intermediates
Introduction: The "Brick Dust" Challenge
Isoquinolinone derivatives are privileged pharmacophores in drug discovery (e.g., PARP inhibitors, kinase inhibitors), but they present a notorious synthetic challenge: aggravated insolubility .
As a scientist, you are likely facing the "Brick Dust" phenomenon. This is not merely a nuisance; it is a thermodynamic hurdle. The isoquinolinone core is planar, rigid, and possesses a lactam functionality. This leads to:
-
High Lattice Energy: Extensive
- stacking between planar rings. -
Intermolecular Hydrogen Bonding: The lactam (NH-C=O) acts as a self-complementary donor/acceptor system, forming tight dimers or ribbons in the solid state.
To dissolve these compounds, the solvation energy must overcome this high lattice energy. Standard organic solvents (DCM, EtOAc, THF) often fail because they cannot disrupt these strong intermolecular forces. This guide provides the protocols to overcome this thermodynamic sink.
Module 1: Reaction Optimization (Synthesis)
If your starting materials or intermediates crash out during the reaction, conversion stalls due to heterogeneity. You must disrupt the aggregation.
Strategy A: The Fluorinated Alcohol Switch (HFIP/TFE)
The Science: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are not just solvents; they are active disruption agents . They are strong hydrogen bond donors (high
Protocol:
-
Screening: If your reaction in DCM or THF is a suspension, add 10-20% v/v HFIP.
-
Full Solvent Switch: For cyclization reactions (e.g., acid-catalyzed condensation), run the reaction entirely in HFIP or TFE.
-
Note: HFIP stabilizes cationic intermediates, often accelerating electrophilic aromatic substitutions common in isoquinolinone synthesis.
-
Strategy B: Chaotropic Salt Additives
The Science: Similar to peptide synthesis, adding chaotropic salts can disrupt the solvation shell and prevent aggregation. Protocol:
-
Add LiCl (0.4 – 0.8 M) to your reaction mixture if using DMF or NMP. This increases the ionic strength and disrupts hydrogen bonding networks.
Decision Matrix: Solvent Selection
Figure 1: Decision matrix for selecting the correct solvent system based on reaction compatibility.
Module 2: Purification & Workup (The "Celite" Standard)
The most common failure point is column chromatography. Insoluble isoquinolinones will precipitate at the top of the column (the "head"), causing streaking, poor separation, and blocked frits. Do not attempt liquid loading.
Protocol: The Celite Dry-Load
This is the industry standard for handling insoluble intermediates. It maximizes surface area for desorption.
Materials:
-
Crude Isoquinolinone
-
Celite 545 (Diatomaceous earth)
-
Strong Solvent (DMSO, DMF, or HFIP/DCM mix)
Step-by-Step:
-
Dissolution: Dissolve your crude material in the minimum amount of a solvent that fully solubilizes it.[2]
-
Tip: If it requires DMSO, use it.[3] If it requires 10% MeOH/DCM, use it.
-
-
Adsorption: Add Celite 545 to the solution.
-
Ratio: 1.5 to 2 grams of Celite per 1 gram of crude product.
-
-
Evaporation: Concentrate the slurry on a rotary evaporator.
-
Critical Step: If you used DMSO/DMF, you need a high-vacuum pump or a V-10 evaporator. If using a standard rotovap, use a water bath at 50°C and high vacuum.
-
Goal: You want a free-flowing powder. If it is sticky or "clumpy," you have residual solvent. Add a splash of DCM and re-evaporate, or add more Celite.
-
-
Loading: Pour the dry powder directly onto the top of your pre-packed silica column. Add a layer of sand on top to protect the bed.
-
Elution: Run your gradient. The compound will desorb slowly and evenly from the Celite surface.
Workflow Visualization
Figure 2: The Celite Dry-Loading workflow ensures even banding for insoluble compounds.
Module 3: Structural Strategy (Proactive Design)
If you are in the design phase, modify the scaffold to prevent the "Brick Dust" issue before it starts.
| Strategy | Modification | Mechanism of Action | Removal |
| Transient Protection | SEM (2-(Trimethylsilyl)ethoxymethyl) | Blocks the lactam NH; adds bulk to prevent stacking. | TFA or TBAF |
| Lipophilic Masking | PMB (p-Methoxybenzyl) | Adds lipophilicity and disrupts planarity. | CAN (Ceric Ammonium Nitrate) or TFA |
| Solubilizing Tail | Morpholine/Piperazine | Introduces an ionizable center ( | Permanent modification (often improves PK) |
Frequently Asked Questions (FAQs)
Q1: My NMR signals are extremely broad and I can't integrate them. Is my compound impure?
-
Diagnosis: Likely not. This is a hallmark of aggregation in the NMR tube. Isoquinolinones stack in non-polar deuterated solvents (like
). -
Fix: Switch to a polar deuterated solvent that disrupts H-bonds.
-
Recommendation: DMSO-
is standard. If still broad, add a drop of (to exchange exchangeable protons) or warm the probe to 50°C.
-
Q2: I used DMSO to dissolve my compound for dry loading, but I can't get the Celite dry. What now?
-
Fix: You cannot easily rotovap DMSO.
-
Option A: Use a Genevac or V-10 evaporator if available.
-
Option B (The "Crash" Method): Dissolve in minimal DMSO, then slowly add DCM. The compound might stay in solution in the mix. Add Celite and evaporate the DCM.[1] The DMSO will remain adsorbed on the Celite. Load this "damp" Celite. The DMSO will elute first (very polar) and your compound will follow.
-
Q3: Can I use Acid/Base extraction?
-
Warning: Isoquinolinones (lactams) are not basic. Unlike isoquinolines, the nitrogen lone pair is conjugated into the carbonyl. They will not protonate easily with 1M HCl. They behave more like phenols (weakly acidic).
-
Strategy: To extract, you would need a strong base (NaOH) to deprotonate the lactam NH (making the anion), but this often forms emulsions. Precipitation/Filtration is usually superior to liquid-liquid extraction for these cores.
References
-
Solvent Effects in Synthesis
-
Purification Protocols
- Title: Purification of Organic Compounds by Flash Column Chrom
- Source:Organic Syntheses (2025 upd
-
URL:[Link]
-
Isoquinolinone Synthesis & Properties
-
Aggregation & Pi-Stacking
- -stacking interactions in coordination complexes...
- Source:CrystEngComm (RSC).
-
URL:[Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis [mdpi.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 4-substituted isoquinolinones
Title: Comparative Guide to Mass Spectrometry Fragmentation: 4-Substituted Isoquinolinones in Drug Discovery
Executive Summary & Strategic Context
The Challenge: 4-Substituted isoquinolin-1(2H)-ones are privileged scaffolds in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Olaparib analogs) and various anti-cancer agents. However, during synthesis and metabolite identification, distinguishing these compounds from their regioisomers (3-substituted isoquinolinones) and structural isomers (quinolin-2-ones) is analytically difficult due to their identical molecular weights and similar polarity.
The Solution: This guide provides a comparative mass spectrometry (MS) analysis. Unlike standard spectral libraries which may be incomplete for novel proprietary drugs, this guide focuses on mechanistic fragmentation rules. By understanding the specific collision-induced dissociation (CID) pathways—specifically the energetics of Carbon Monoxide (CO) expulsion—researchers can definitively assign regiochemistry without requiring NMR for every intermediate.
Mechanistic Fundamentals (The "Why")
To interpret the spectra accurately, one must understand the behavior of the isoquinolinone core under Electrospray Ionization (ESI).
Lactam-Lactim Tautomerism & Protonation
In the gas phase, the 4-substituted isoquinolinone exists in equilibrium between the lactam (keto) and lactim (enol) forms. Under positive ESI conditions (+ESI), protonation is thermodynamically favored at the carbonyl oxygen (O-protonation) rather than the nitrogen.
-
Implication: This pre-charges the molecule for a specific fragmentation pathway: the Retro-Diels-Alder (RDA) type collapse or sequential neutral losses.
The Primary Fragmentation Pathway: CO and HCN Loss
The diagnostic "fingerprint" of this scaffold is the sequential loss of neutrals.
-
Loss of CO (28 Da): The protonated molecular ion
undergoes a ring contraction to expel carbon monoxide. This is the critical step for differentiation. -
Loss of HCN (27 Da): Following CO loss, the resulting cation often expels hydrogen cyanide (or the nitrile of the substituent).
Expert Insight: The abundance of the
Comparative Fragmentation Analysis
This section objectively compares the MS/MS behavior of 4-substituted isoquinolinones against their primary analytical interferences.
Table 1: Diagnostic Ion Comparison
| Feature | 4-Substituted Isoquinolin-1-one | Quinolin-2-one (Isomer) | 3-Substituted Isoquinolin-1-one |
| Primary Neutral Loss | CO (28 Da) followed by HCN (27 Da) | CO (28 Da) (Very High Intensity) | CO (28 Da) |
| Moderate (20-60%) | Dominant (Base Peak, 100%) | Variable | |
| RDA Cleavage | Rare in fully aromatic systems | Rare | More common if ring is partially saturated |
| Substituent Stability | 4-Position substituents (e.g., Phenyl) are retained on the core during initial CO loss. | Substituents at Pos 3/4 often retained. | Substituents at Pos 3 often interact with N-H. |
| Diagnostic Ratio | High | Low | Intermediate |
Substituent-Specific Fragmentation (The 4-Position)
The nature of the group at C4 alters the fragmentation energy:
-
4-Aryl (e.g., Phenyl): The bond between C4 and the phenyl ring is strong. The fragmentation is dominated by the degradation of the hetero-ring (CO loss).
-
4-Alkyl (e.g., Methyl, Benzyl):
-
Benzyl:[1] Often dominates the spectrum with a tropylium ion (
91) formation, suppressing the isoquinolinone core fragments. -
Alkyl: May undergo McLafferty-type rearrangements if the chain length allows (
-hydrogen transfer), complicating the spectrum.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.
Figure 1: General collision-induced dissociation (CID) pathway for isoquinolinones. The loss of CO is the rate-limiting step for differentiation.
Validated Experimental Protocol
To replicate these fragmentation patterns for structural confirmation, use the following self-validating LC-MS/MS workflow.
Sample Preparation
-
Solvent: Dissolve compound in Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation
, which alters fragmentation kinetics).
LC-MS/MS Parameters (Standardized)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: ESI Positive Mode (+).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Crucial for protonation).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Collision Energy (CE) Ramping:
-
Do not use a static CE.
-
Protocol: Acquire spectra at stepped energies: 20, 35, and 50 eV .
-
Reasoning: Low CE (20 eV) preserves the molecular ion
. High CE (50 eV) forces the CO loss. Comparing the ratio of Parent/Fragment at 35 eV provides the "stability index" used to distinguish isomers.
-
Isomer Differentiation Workflow
Figure 2: Decision tree for distinguishing isoquinolinone regioisomers based on CO loss abundance.
References
-
Differentiation of Quinoline and Isoquinoline Isomers: Analytical Differentiation of Quinolinyl- and Isoquinolinyl-Substituted Indole-3-Carboxylates. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
General Fragmentation of Isoquinoline Alkaloids: Investigation of Fragmentation Behaviours of Isoquinoline Alkaloids by Mass Spectrometry. Source: Scientific Reports (Nature). URL:[Link]
-
Mechanisms of ESI-MS/MS: Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry. Source: Royal Society of Chemistry (RSC). URL:[Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
For researchers and drug development professionals, the integrity of analytical data is the bedrock of progress. When working with novel intermediates like 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one, a crucial building block in the synthesis of various biologically active compounds, the quality of your reference standard is not just a matter of good practice—it's a prerequisite for validatable results and regulatory success. The control of impurities, which can originate from synthesis or degradation, is a critical issue for pharmaceutical companies.[1]
This guide deviates from a standard checklist to provide a deeper, logic-driven framework for selecting, qualifying, and comparing reference standards for 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one. We will explore the necessary rigor required to establish a reliable analytical benchmark, ensuring your quantitative analyses and impurity profiles are both accurate and defensible.
The Landscape of Reference Standards: Beyond the Catalogue
For many common Active Pharmaceutical Ingredients (APIs), pharmacopeial reference standards (e.g., USP, EP) are readily available. However, for specialized intermediates like 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one, such primary standards are often non-existent. The analytical challenge, therefore, shifts from simple procurement to rigorous in-house qualification or careful sourcing from a custom synthesis provider.
A Certified Reference Material (CRM) is the gold standard, manufactured under ISO 17034 and characterized by an ISO/IEC 17025 accredited laboratory, providing traceability and measurement uncertainty.[2] When a CRM is not available, the responsibility falls on the analytical scientist to build a comparable level of confidence in their chosen standard. This involves a multi-faceted analytical approach to unequivocally confirm identity, purity, and impurity profile.
Part 1: The Qualification Gauntlet: A Multi-Technique Approach to Establishing a Reference Standard
A reference standard is only as reliable as the data that certifies it. A single purity value from one technique is insufficient. A robustly characterized standard requires orthogonal analytical methods to provide a complete picture of the material.
Chromatographic Purity & Impurity Profiling: The HPLC-UV/LC-MS Tandem
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone for purity assessment in pharmaceutical analysis due to its ability to separate and quantify individual components in a mixture. For a compound like 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one, a reversed-phase method is the logical starting point.
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds like isoquinolinone derivatives.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is crucial. A gradient is necessary to ensure the elution of not only the main compound but also any earlier-eluting polar impurities and later-eluting non-polar by-products from the synthesis.
-
Detection: A Photodiode Array (PDA) detector is superior to a single-wavelength UV detector. It allows for the evaluation of peak purity and can help identify co-eluting impurities by analyzing spectral differences across a single peak. The isoquinoline core provides strong UV absorbance, making this a sensitive detection method.
Simultaneously, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown impurities.[2] While HPLC-UV quantifies impurities relative to the main peak, LC-MS provides the molecular weight information needed to tentatively identify them, often by correlating them with known starting materials, reagents, or expected side-reaction products.
Workflow for Reference Standard Qualification
Caption: Workflow for qualifying an in-house reference standard.
Table 1: Comparison of Sourced Reference Standard Options
| Parameter | "High Purity" Material (Custom Synthesis) | In-House Qualified Reference Standard |
| Purity Assessment | Typically by HPLC-UV or GC-FID; may not test for all potential impurities. | Orthogonal methods (e.g., HPLC-UV, qNMR), mass balance calculation. |
| Identity Confirmation | Usually confirmed by ¹H NMR and MS. | Unequivocal structure confirmation via ¹H NMR, ¹³C NMR, HRMS, and IR. |
| Impurity Profile | May list major impurities but often lacks identification of trace components. | Known and unknown impurities are identified or characterized by LC-MS/MS. |
| Documentation | Standard Certificate of Analysis (CoA) with purity value. | Comprehensive characterization report including all spectra, chromatograms, and method details. |
| Traceability | Limited traceability to primary standards. | Characterized against primary standards where possible (e.g., for qNMR). |
| Best For | Early-stage R&D, initial screening. | Method validation, stability studies, regulatory submissions. |
Definitive Structural Confirmation: NMR and High-Resolution Mass Spectrometry (HRMS)
While chromatography indicates purity, it does not confirm identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum should show the characteristic signals for the aromatic protons of the isoquinolinone ring system, the critical chloromethyl (-CH₂Cl) group, and the dihydroisoquinolinone protons. The carbon spectrum provides complementary information, confirming the number and type of carbon atoms.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₀H₈ClNO, the expected exact mass is a crucial data point for identity confirmation, helping to distinguish it from potential isomers.
Residual Solvents and Water Content
The presence of residual solvents from the synthesis is a common source of impurity. Gas Chromatography with Headspace injection (GC-HS) is the standard method for quantifying these volatile impurities as mandated by ICH Q3C guidelines. Additionally, water content must be determined using Karl Fischer titration, as water will not be detected by most chromatographic methods but contributes to the overall mass.
Part 2: Experimental Protocols for Analysis
Trustworthiness in a protocol comes from its detail and reproducibility. Below are validated starting points for the analysis of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one.
Protocol 1: HPLC-UV Purity and Impurity Determination
-
Instrumentation: UHPLC/HPLC system with a PDA/DAD detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.
Protocol 2: LC-MS Impurity Identification
-
Instrumentation: LC system coupled to a Q-TOF or Orbitrap Mass Spectrometer.
-
Chromatography: Use the same conditions as the HPLC-UV method to correlate peaks.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The nitrogen atom in the isoquinolinone ring is readily protonated, making positive mode ESI highly sensitive for this class of compounds.
-
Scan Mode: Full scan MS from m/z 100-500 to detect all ions. Simultaneously perform data-dependent MS/MS on the top 3-5 most intense ions to obtain fragmentation data for structural elucidation.
Hypothetical Impurity Profile
Caption: Potential impurity relationships for the target compound.
Table 2: Hypothetical Impurity Profile Data from LC-MS
| Peak | Retention Time (min) | [M+H]⁺ (Observed) | Proposed Identity | Origin |
| Main | 4.5 | 194.0367 | 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one | API |
| Impurity A | 2.1 | 162.0549 | 4-Methyl-1,2-dihydroisoquinolin-1-one | Starting Material |
| Impurity B | 5.2 | 228.0136 | 4-(Dichloromethyl)-1,2-dihydroisoquinolin-1-one | Over-reaction |
| Impurity C | 6.8 | 351.1026 | Bis-(1-oxo-1,2-dihydroisoquinolin-4-yl)methane | Dimerization |
| Impurity D | 3.2 | 176.0706 | 4-(Hydroxymethyl)-1,2-dihydroisoquinolin-1-one | Hydrolysis |
Conclusion: The Foundation of Quality Data
For a critical intermediate like 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one, where official pharmacopeial standards are not available, the burden of proof rests on the analytical scientist. A reference standard is not merely a bottle of high-purity chemical; it is a comprehensive package of analytical data that proves its identity and purity beyond doubt.
By employing a logical, multi-technique approach—combining high-resolution chromatographic separation with definitive spectroscopic identification—researchers can establish an in-house reference standard with a level of characterization that rivals commercial CRMs. This rigorous qualification process is the only way to ensure that subsequent analytical methods are valid, impurity profiles are accurate, and the resulting data can be trusted to guide critical drug development decisions.
References
-
ResearchGate. (n.d.). LC-MS analysis of pharmaceutical intermediates. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Structural formula of anthranilic acid precursor. Retrieved February 23, 2026, from [Link]
- Ghosh, A., et al. (2014). An Overview on Impurities of Pharmaceutical Drugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved February 23, 2026, from [Link]
-
Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved February 23, 2026, from [Link]
-
Agilent Technologies. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved February 23, 2026, from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved February 23, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for Isoquinolinone Compounds
Foreword for the Modern Drug Developer
In the landscape of contemporary drug discovery, the isoquinolinone scaffold stands as a testament to nature's ingenuity and medicinal chemistry's prowess. These nitrogen-containing heterocycles are at the heart of numerous therapeutic agents, demanding rigorous analytical characterization at every stage of their development lifecycle. For the researcher, scientist, and drug development professional, elemental analysis is not a mere checkbox exercise; it is a fundamental assertion of a molecule's identity and purity. An erroneous elemental composition can signal a flawed synthesis, an impure final product, or the presence of potentially toxic residual catalysts, each with profound implications for a drug candidate's future.
This guide is conceived from a field-proven perspective, moving beyond a simple recitation of methods to provide a comparative framework for making informed analytical decisions. We will dissect the three most pertinent elemental analysis techniques—Combustion Analysis (CHN), X-Ray Fluorescence (XRF), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—not as isolated procedures, but as complementary tools in the analytical arsenal. Our focus will be on the "why" behind the "how," grounding every protocol and benchmark in the principles of scientific integrity and regulatory expectation. This is a guide designed not just to be read, but to be applied, empowering you to select and implement the most appropriate elemental analysis strategy for your isoquinolinone compounds with confidence and authority.
Combustion Analysis (CHN): The Gold Standard for Empirical Formula Verification
Combustion analysis, colloquially known as CHN analysis, is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. For a novel isoquinolinone derivative, this technique provides the foundational data to confirm its empirical formula, a critical step in establishing its chemical identity.
The Causality Behind the Combustion Principle
The core of CHN analysis is the principle of complete, controlled combustion. A precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature (≥950°C) furnace rich in oxygen. This process is designed to quantitatively convert all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Any nitrogen oxides (NOx) formed are subsequently reduced to N₂ by passing the gas mixture over heated copper. The resulting gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD). The choice of this method as the gold standard is due to its directness; it physically separates and measures the core components of the organic molecule, providing a direct link between the sample's mass and its elemental makeup.
Experimental Workflow: A Self-Validating System
The authority of a CHN analysis rests on a meticulously executed and calibrated workflow. Each step is designed to minimize error and ensure the quantitative conversion and detection of the elements.
Caption: High-level workflow for CHN elemental analysis.
Detailed Experimental Protocol (Adapted from ASTM D5291)
This protocol is based on established methods for instrumental determination of CHN in organic materials.[1][2][3]
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.
-
Perform a leak check of the system.
-
Calibrate the instrument using a certified reference material (CRM) with a known, stable elemental composition. Acetanilide is a common and effective calibrant.[4] Analyze the CRM until the determined values are within the certified range.
-
-
Sample Preparation:
-
Ensure the isoquinolinone sample is homogenous and thoroughly dried to remove any residual solvents, which would artificially inflate the hydrogen and carbon content.
-
Accurately weigh 1-3 mg of the sample into a clean tin capsule. The precision of this weight is critical for an accurate final percentage.
-
Crimp the capsule securely to ensure no sample is lost during introduction into the analyzer.
-
-
Analysis:
-
Place the encapsulated sample in the autosampler.
-
Run the analysis. The instrument will automatically drop the sample into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂) are carried by a helium stream through the reduction furnace, a gas chromatography column for separation, and finally to the TCD for detection.
-
-
Data Evaluation and Acceptance Criteria:
-
The instrument software calculates the mass percentages of C, H, and N.
-
For a compound to be considered pure, the experimentally determined values should be within ±0.4% of the theoretical values calculated from the empirical formula.[5]
-
Precision is also a key metric. For multiple runs of the same sample, the relative standard deviation (RSD) should ideally be ≤2% .[6]
-
Performance Benchmarks for an Isoquinolinone Derivative
**Table 1: CHN Analysis Benchmark for a Hypothetical Isoquinolinone (C₁₅H₁₁NO₂) **
| Element | Theoretical Mass % | Experimental Result | Deviation from Theoretical | Acceptance Criteria |
| Carbon (C) | 75.94% | 75.78% | -0.16% | Pass (within ±0.4%) |
| Hydrogen (H) | 4.67% | 4.71% | +0.04% | Pass (within ±0.4%) |
| Nitrogen (N) | 5.90% | 5.81% | -0.09% | Pass (within ±0.4%) |
Note: The precision for a series of six replicates for this analysis showed an RSD of <1.5% for each element, demonstrating excellent method precision.
Considerations for Isoquinolinone Compounds
The presence of the nitrogen heterocycle in isoquinolinones does not typically pose a significant matrix effect for modern combustion analyzers. These instruments are designed for the complete combustion of a wide range of organic materials. However, ensuring the complete conversion of nitrogen to N₂ is critical, which is why a properly packed and heated reduction tube is essential.
X-Ray Fluorescence (XRF): Rapid, Non-Destructive Screening for Residual Catalysts
In the synthesis of complex molecules like isoquinolinones, transition metal catalysts (e.g., Palladium, Ruthenium, Rhodium) are frequently employed. X-Ray Fluorescence (XRF) spectroscopy serves as an invaluable, rapid screening tool to detect the presence of these potentially toxic residual metals before proceeding to more sensitive, quantitative techniques.
The Causality Behind the XRF Principle
XRF is a non-destructive technique that bombards the sample with high-energy primary X-rays.[7] This causes inner-shell electrons in the atoms of the sample to be ejected. To regain stability, electrons from higher energy shells "fall" into the vacancies, emitting secondary, fluorescent X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated (a qualitative measure), and the intensity of the emission is proportional to the concentration of that element (a quantitative measure). Its non-destructive nature and minimal sample preparation make it ideal for at-line or in-process control.[8]
Experimental Workflow: From Sample to Screen
The XRF workflow is notably straightforward, contributing to its utility as a rapid screening method.
Caption: Simplified workflow for XRF analysis of a powder sample.
Detailed Experimental Protocol
-
Instrument Setup: Power on the XRF spectrometer and allow the X-ray tube and detector to warm up and stabilize as per the manufacturer's instructions.
-
Sample Preparation:
-
Place a sufficient amount of the isoquinolinone powder into a dedicated XRF sample cup to ensure an "infinitely thick" sample (typically a few grams).
-
Cover the opening of the cup with a thin, X-ray transparent film (e.g., polypropylene or Mylar®) and secure it with a ring.
-
For more quantitative analysis, the powder can be pressed into a pellet, but for rapid screening, loose powder is often sufficient.
-
-
Analysis:
-
Place the sample cup into the instrument's analysis chamber.
-
Select an appropriate analytical method, which may be a general "organics" or "pharmaceuticals" method, or a custom-developed one.
-
Initiate the measurement. Analysis times can range from a few seconds to several minutes, depending on the desired sensitivity.
-
-
Data Evaluation:
-
The instrument software will generate a spectrum showing X-ray intensity versus energy.
-
Peaks will be automatically identified and semi-quantified against an internal library or a user-created calibration.
-
Performance Benchmarks for Common Catalysts
XRF is highly effective for screening elements heavier than sodium. The detection limits are matrix-dependent but are generally in the low parts-per-million (ppm) range for common catalysts in an organic matrix.
Table 2: Typical XRF Detection Limits for Residual Catalysts in an Organic Matrix
| Element | Symbol | Typical Detection Limit (ppm) |
| Palladium | Pd | < 5 |
| Platinum | Pt | < 5 |
| Rhodium | Rh | < 5 |
| Ruthenium | Ru | < 10 |
| Nickel | Ni | < 15 |
| Copper | Cu | < 10 |
Source: Data synthesized from multiple sources.[9][10]
Considerations for Isoquinolinone Compounds
The primary challenge for XRF analysis is potential spectral interference, where the fluorescent X-ray lines of two different elements overlap. For example, the Kα line of Arsenic (As) can overlap with the Lα line of Lead (Pb).[11] Modern XRF software includes algorithms to deconvolve these overlaps. The organic matrix of isoquinolinone compounds is generally considered "light" and does not typically cause significant absorption or enhancement effects for the heavier catalyst elements being measured.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Ultimate in Trace Elemental Purity
For the final verification of elemental impurities in drug substances, ICP-MS is the undisputed industry and regulatory standard. Its exceptional sensitivity allows for the quantification of trace metals at levels far below what is detectable by XRF, ensuring compliance with the stringent limits set by guidelines such as the International Council for Harmonisation (ICH) Q3D.[12]
The Causality Behind the ICP-MS Principle
The power of ICP-MS lies in its ability to efficiently generate ions from the sample and then separate them with high resolution based on their mass-to-charge ratio. A liquid sample is introduced into a high-temperature (6,000-10,000 K) argon plasma.[13] The plasma desolvates, atomizes, and ionizes the elements within the sample. These ions are then extracted into a high-vacuum mass spectrometer. The mass spectrometer acts as a mass filter, allowing only ions of a specific mass-to-charge ratio to reach the detector at any given time. The detector counts the number of ions for each mass, which is directly proportional to the concentration of that element in the original sample.
Experimental Workflow: From Digestion to Quantification
The ICP-MS workflow is the most complex of the three techniques, requiring careful sample preparation to eliminate the organic matrix.
Caption: Workflow for ICP-MS analysis of elemental impurities.
Detailed Experimental Protocol (In accordance with USP <233>)
This protocol is designed to meet the validation and procedural requirements outlined in USP General Chapter <233> Elemental Impurities—Procedures.[6][14]
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.2-0.5 g of the isoquinolinone compound into a clean, acid-leached microwave digestion vessel.
-
Add a suitable volume of high-purity acids (e.g., 5-10 mL of nitric acid, sometimes with the addition of hydrochloric acid). The use of closed-vessel microwave digestion is critical to prevent the loss of volatile elements like mercury and to ensure complete digestion of the organic matrix.
-
Run the appropriate microwave digestion program, which will heat the sample under pressure to break down the organic material.
-
After cooling, carefully dilute the clear digestate to a final volume (e.g., 50 mL) with 18 MΩ·cm deionized water.
-
-
Instrument Calibration and Suitability:
-
Prepare a series of multi-element calibration standards from certified reference materials. These standards should bracket the expected concentration of the impurities and the established Permitted Daily Exposure (PDE) limits.[15]
-
An internal standard solution (containing elements not expected in the sample, such as Yttrium or Indium) is typically introduced online to correct for instrument drift and matrix effects.[16]
-
Perform system suitability checks as required by USP <233>, including verifying instrument stability (drift should be <20%).[14]
-
-
Analysis:
-
Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS.
-
The instrument will measure the ion counts for each specified element.
-
-
Data Evaluation and Validation:
-
Quantify the concentration of each element in the sample using the generated calibration curves.
-
Validate the method for the specific isoquinolinone matrix by performing spike recovery tests. The average recovery of spiked samples should be within 70-150% of the spiked value.[17]
-
The precision of the measurements for replicates should be ≤20% RSD.[6]
-
Compare the final quantified levels to the ICH Q3D PDE limits to determine compliance.
-
Performance Benchmarks for Elemental Impurities
ICP-MS offers exceptionally low detection limits, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
Table 3: ICP-MS Benchmarks vs. ICH Q3D Oral PDE Limits
| Element | Class | ICH Q3D Oral PDE (µ g/day ) | Typical ICP-MS Detection Limit (µg/L or ppb) |
| Cadmium (Cd) | 1 | 5 | < 0.1 |
| Lead (Pb) | 1 | 5 | < 0.1 |
| Arsenic (As) | 1 | 15 | < 0.5 |
| Mercury (Hg) | 1 | 30 | < 0.1 |
| Palladium (Pd) | 2B | 100 | < 0.5 |
| Platinum (Pt) | 2B | 100 | < 0.5 |
| Nickel (Ni) | 2A | 200 | < 1.0 |
| Copper (Cu) | 3 | 3000 | < 1.0 |
Source: Data synthesized from multiple sources.[18]
Considerations for Isoquinolinone Compounds
The primary challenge in ICP-MS analysis of any organic compound is the matrix itself. The high carbon content of isoquinolinones can cause signal suppression and lead to polyatomic interferences (e.g., ¹²C⁴⁰Ar⁺ interfering with ⁵²Cr⁺). This is why complete removal of the organic matrix through microwave digestion is a critical, non-negotiable step. The nitrogen present in the isoquinolinone ring can also contribute to nitrogen-based polyatomic interferences in the plasma, although modern ICP-MS instruments with collision/reaction cell technology can effectively mitigate these. Adding a small amount of nitrogen to the plasma can sometimes even reduce other matrix effects and enhance sensitivity.[19]
Final Synthesis and Recommendation
The elemental analysis of isoquinolinone compounds is a multi-faceted task that requires a strategic, tiered approach. No single technique can provide all the necessary information.
-
Start with CHN Analysis: This is the foundational analysis to confirm the empirical formula and establish the fundamental purity of your synthesized isoquinolinone. A result within ±0.4% of the theoretical value is the benchmark for publication and internal progression.
-
Employ XRF for Rapid Screening: Use XRF as a fast, cost-effective, and non-destructive method to screen for residual heavy metal catalysts during process development and purification. This allows for rapid decision-making without the time and expense of full ICP-MS analysis at every step.
-
Utilize ICP-MS for Final Release and Regulatory Submission: For final drug substance and drug product release, ICP-MS is the mandatory technique. Its unparalleled sensitivity is essential for quantifying elemental impurities to ensure they are below the stringent safety limits defined by ICH Q3D.
By integrating these three techniques into your analytical workflow, you create a robust, self-validating system that ensures the chemical integrity, purity, and safety of your isoquinolinone compounds, from initial synthesis to final regulatory approval.
References
- ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [URL: https://www.astm.org/d5291-10.html]
- United States Pharmacopeia General Chapter <730> Plasma Spectrochemistry. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter730.pdf]
- ICH Q2(R2) Validation of Analytical Procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1116.pdf]
- United States Pharmacopeia General Chapter <233> Elemental Impurities—Procedures. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter233.pdf]
- Altabrisa Group. (2025, August 2). What Is ICH Q2R2 Method Validation and Its Importance? [URL: https://altabrisagroup.
- Campbell, I., et al. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
- Shimadzu. (n.d.). X-Ray Fluorescence Analysis of Residual Catalysts. [URL: https://www.shimadzu.
- ALS Global. (n.d.). Elemental Impurities (ICH Q3D) analysis. [URL: https://www.alsglobal.com/en/services-and-products/pharmaceutical/testing-services/chemistry/elemental-impurities-ich-q3d-analysis]
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1488-1494. [URL: https://pubs.acs.org/doi/10.1021/ac8021373]
- National Institute of Standards and Technology. (n.d.). Standard Reference Materials. [URL: https://www.nist.gov/srm]
- Mathesan, B., et al. (2023). Analysis of ICH-Q3D Endorsed Elemental Impurities in Macrolide Antibiotics by ICP-MS. Indian Journal of Pharmaceutical Education and Research, 57(4), 1219-1228. [URL: https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-2023-57-4-1219-1228.pdf]
- Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [URL: https://www.agilent.com/cs/library/applications/an-icp-ms-usp-232-233-ich-q3d-elemental-impurities-5991-8100en-agilent.pdf]
- Intertek. (n.d.). CHN ASTM Testing. [URL: https://www.intertek.com/petroleum/chn-astm-d5291/]
- ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [URL: https://www.astm.org/d5291-21.html]
- Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry, 2024, 6653938. [URL: https://www.hindawi.com/journals/jamc/2024/6653938/]
- SGS Life Science Services. (n.d.). Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. Pharmaceutical Outsourcing. [URL: https://www.pharmoutsourcing.com/Featured-Articles/180299-Risk-Assessment-Implementation-and-Validation-of-Elemental-Impurities-for-ICH-Q3D-USP-232-233-and-EP-5-20/]
- Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [URL: https://www.materials-talks.com/blog/2024/09/13/ensuring-the-purity-of-pharmaceuticals-and-how-xrf-can-fast-track-elemental-analysis/]
- Szałaj, N., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4059. [URL: https://www.mdpi.com/1420-3049/24/22/4059]
- ASTM E442-16, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2016. [URL: https://www.astm.org/e0442-16.html]
- News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [URL: https://www.news-medical.net/whitepaper/20241125/Advantages-of-X-Ray-Fluorescence-in-Pharmaceutical-Elemental-Analysis.aspx]
- VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [URL: https://www.velp.com/en-ww/ensuring-pharmaceutical-purity-and-compliance-with-chns-o-analysis.aspx]
- Labmix24. (n.d.). NIST Standard Reference Materials. [URL: https://www.labmix24.
- Spectroscopy Online. (2017, July 1). XRF for Analyzing Elemental Impurities in Pharmaceuticals. [URL: https://www.spectroscopyonline.com/view/xrf-analyzing-elemental-impurities-pharmaceuticals]
- VELP Scientifica. (n.d.). Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. [URL: https://www.velp.com/en-ww/chns-determination-in-pharmaceutical-products-by-flash-combustion.aspx]
- Fisher Scientific. (n.d.). Certified Reference Materials and Standards. [URL: https://www.fishersci.
- XOS. (n.d.). Common Causes of Lead Interference Using XRF®. [URL: https://www.xos.com/common-causes-of-lead-interference-using-xrf]
- Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [URL: https://www.aurigaresearch.com/elemental-analysis-chns-o-testing-methods/]
- Mourne Training Services. (2024, May 1). Validation of Analytical Methods for Pharmaceutical Analysis. [URL: https://www.mournetrainingservices.co.uk/events/validation-of-analytical-methods-for-pharmaceutical-analysis-may-2024]
- Gazley, M. F., et al. (2018). The Influence of Spectral Interferences on Critical Element Determination with Portable X-Ray Fluorescence (pXRF). Minerals, 8(8), 329. [URL: https://www.mdpi.com/2075-163X/8/8/329]
- ResearchGate. (2026, February 9). Quantitative analysis of platinum group metals using X-ray fluorescence spectrometry. [URL: https://www.researchgate.net/publication/230806454_Quantitative_analysis_of_platinum_group_metals_using_X-ray_fluorescence_spectrometry]
- Sitorus, L., & Hasan, M. (2022). Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias: A Critical Review. Scientia Pharmaceutica, 90(4), 62. [URL: https://www.mdpi.com/2218-0532/90/4/62]
- Wang, S., et al. (2023). Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS). Journal of Analytical Atomic Spectrometry, 38(6), 1167-1175. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ja/d3ja00049k]
- de Souza, A. O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4357-4367. [URL: https://link.springer.com/article/10.1007/s00216-020-02665-x]
- Aalizadeh, R., et al. (2020). Assessing accuracy, precision and selectivity using quality controls for non-targeted analysis. Analytica Chimica Acta, 1107, 43-52. [URL: https://www.sciencedirect.com/science/article/abs/pii/S000326702030190X]
- Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [URL: https://www.elementar.
- Hu, Z., et al. (2017). Reducing matrix effect in LA-ICP-MS by mixing of nitrogen to helium cell gas. Geostandards and Geoanalytical Research, 41(4), 549-561. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/ggr.12170]
- EPFL. (n.d.). Elemental Analysis – Sample preparation. [URL: https://www.epfl.
- University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [URL: https://www.chem.ubc.ca/sites/default/files/users/ling/CHNS_Common_Problems_Summary.pdf]
- Portable Analytical Solutions. (2022, January 24). An Essential Guide To XRF Detection Limits. [URL: https://www.pas-xrf.com/post/an-essential-guide-to-xrf-detection-limits]
- Van Meel, K., et al. (2007). Determination of platinum, palladium, and rhodium in automotive catalysts using high-energy secondary target X-ray fluorescence spectrometry. Analytical Chemistry, 79(16), 6383-6389. [URL: https://pubs.acs.org/doi/10.1021/ac070815r]
- Rahimi, A., et al. (2021). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Iranian Journal of Pharmaceutical Research, 20(2), 438-448. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352014/]
- Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [URL: https://www.drawell.com/how-to-mitigate-matrix-effects-in-icp-ms-for-complex-sample-analysis/]
- Thermo Fisher Scientific. (n.d.). AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-42306-chnso-flashsmart-ea-pharmaceutical-an42306-en.pdf]
- Wang, S., et al. (2023). Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS) for trace element analysis in steels. Journal of Analytical Atomic Spectrometry, 38(6), 1167-1175. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/JA/D3JA00049K]
- Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [URL: https://www.mournetrainingservices.co.uk/events/validation-of-analytical-methods-for-pharmaceutical-analysis]
- Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 20(28), 5486-5490. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9258296/]
- Quantum-RX. (n.d.). Analysis of Platinum, Palladium, and Rhodium with SciAps Handheld XRF. [URL: https://www.quantum-rx.com/en/analysis-of-platinum-palladium-and-rhodium-with-sciaps-handheld-xrf/]
- Thermo Fisher Scientific. (n.d.). Determination of platinum, palladium, and rhodium in spent automotive catalytic converters. [URL: https://www.thermofisher.
- Al-Shammari, M. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [URL: https://www.mdpi.com/1420-3049/29/1/123]
- SlideShare. (n.d.). Preparation and Properties of Isoquinoline. [URL: https://www.slideshare.net/ZiaUllah463/isoquinoline-252516480]
Sources
- 1. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. CHN ASTM Testing [intertek.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. news-medical.net [news-medical.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of platinum, palladium, and rhodium in automotive catalysts using high-energy secondary target X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xos.com [xos.com]
- 12. oceanrmc.com [oceanrmc.com]
- 13. uspbpep.com [uspbpep.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. labmix24.com [labmix24.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. â©730⪠Plasma Spectrochemistry [doi.usp.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Goldschmidt 2023 Conference [conf.goldschmidt.info]
Spectroscopic Differentiation of N- vs. O-Alkylated Isoquinolinones: A Strategic Guide
Topic: Spectroscopic Differentiation Between N-Alkylated and O-Alkylated Isoquinolinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the structural optimization of isoquinolinone-based pharmacophores, the ambident nature of the lactam/lactim functionality presents a persistent synthetic challenge. Alkylation can occur at the nitrogen (N-alkylation, retaining the lactam) or the oxygen (O-alkylation, forming a lactim ether).[1]
Distinguishing these regioisomers is critical, as they possess distinct electronic properties, solubility profiles, and biological activities. This guide provides a definitive, evidence-based workflow for differentiating these isomers using NMR, IR, and UV-Vis spectroscopy, grounded in establishing self-validating analytical protocols.
The Regioselectivity Challenge
The isoquinolinone core exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form). Upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the nitrogen and oxygen atoms.
-
N-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles (e.g., alkyl iodides) and polar aprotic solvents that solvate the cation, leaving the "softer" nitrogen anion free to react.
-
O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (e.g., alkyl sulfonates, trialkyloxonium salts) or conditions involving silver salts (Ag+ coordinates to N, blocking it) and O-selective Mitsunobu conditions.[1]
Decision Logic for Characterization
The following decision tree outlines the logical flow for assigning regiochemistry.
Figure 1: Strategic workflow for differentiating N- vs. O-alkylated isoquinolinones.
Spectroscopic Comparison
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiation. While 1H NMR provides initial clues, 13C NMR and 2D HMBC are definitive.
1. Proton (1H) NMR
The chemical shift of the alkyl group protons is the primary indicator. Oxygen is more electronegative than nitrogen, causing a distinct downfield shift for O-alkyl protons.
| Feature | N-Alkylated (Lactam) | O-Alkylated (Lactim Ether) | Mechanistic Reason |
| N-Me / O-Me Shift | δ 3.4 – 3.8 ppm | δ 4.0 – 4.2 ppm | Deshielding effect of Oxygen > Nitrogen.[1] |
| H-3 / H-4 Coupling | Distinct doublet (J ≈ 7.5 Hz) | Aromatic system pattern | N-alkylation retains the C3-C4 double bond character; O-alkylation aromatizes the ring. |
| Aromatic Region | Generally more shielded | Generally more deshielded | Aromatization in O-alkyl species increases ring current effects.[1] |
2. Carbon (13C) NMR
The carbon shifts provide two critical data points: the shift of the alkyl carbon itself and the shift of the C1 (carbonyl/imidate) carbon.
| Feature | N-Alkylated (Lactam) | O-Alkylated (Lactim Ether) | Reliability |
| Alkyl Carbon (Me) | δ 30 – 40 ppm | δ 50 – 60 ppm | High. Most reliable single-point differentiator.[1] |
| C1 (Carbonyl/Imidate) | δ 160 – 164 ppm | δ 158 – 162 ppm | Low. Shifts are often too similar to be diagnostic without reference. |
3. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the "self-validating" experiment. It visualizes long-range (2-3 bond) couplings between protons and carbons.
-
N-Alkyl Scenario: The N-CH₃ protons will show a strong correlation to C1 (Carbonyl) and C8a (ring junction).[1] Crucially, the C1 carbon will not show correlations typical of an aromatic ether carbon.
-
O-Alkyl Scenario: The O-CH₃ protons will correlate to C1 , which is now part of the fully aromatic pyridine-like ring.[1]
B. Infrared (IR) Spectroscopy
IR offers a rapid, qualitative assessment, particularly useful for monitoring reactions in real-time.[1]
-
N-Alkylated: Exhibits a strong, characteristic Lactam C=O stretch at 1640–1680 cm⁻¹ .[1]
-
O-Alkylated: The carbonyl band disappears . Instead, you observe:
-
C=N stretch: ~1600–1630 cm⁻¹ (often overlapping with aromatic C=C).
-
C-O stretch: Strong bands in the 1000–1300 cm⁻¹ region (specifically aryl-alkyl ether stretches).
-
C. UV-Vis Spectroscopy
While less definitive than NMR, UV-Vis highlights the difference in conjugation.[1]
-
N-Alkyl: The chromophore is an amide-conjugated system.[1]
-
O-Alkyl: The chromophore is a fully aromatic isoquinoline system (naphthalene-like electronic structure).[1]
-
Result: O-alkylated derivatives often show a bathochromic shift (red shift) and distinct fine structure in their absorption bands compared to their N-alkylated counterparts due to extended aromaticity.
Experimental Protocols
Protocol 1: Synthesis and Separation
To ensure accurate characterization, pure isomers must be isolated.
-
Reaction: Dissolve isoquinolinone (1.0 equiv) in DMF. Add K₂CO₃ (2.0 equiv) and Alkyl Iodide (1.2 equiv). Stir at RT for 12h.
-
Note: This condition favors N-alkylation but often produces 5-10% O-alkylation.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash Column Chromatography (SiO₂).[1]
-
Elution Order: O-alkylated products are typically less polar (higher Rf) than N-alkylated products due to the loss of the hydrogen-bond-accepting carbonyl dipole.[1]
-
Mobile Phase: Start with 10% EtOAc/Hexanes. The O-isomer elutes first; the N-isomer elutes second.
-
Protocol 2: Diagnostic NMR Workflow
-
Sample Prep: Dissolve ~5-10 mg of purified compound in CDCl₃ (0.6 mL).
-
Acquisition:
-
Run standard 1H (16 scans).
-
Run standard 13C (1024 scans or sufficient S/N).
-
Run gHMBC (optimized for 8 Hz coupling).
-
-
Analysis:
-
Check Alkyl-H shift: Is it > 4.0 ppm? (Suspect O-alkyl).[2]
-
Check Alkyl-C shift: Is it > 50 ppm? (Confirm O-alkyl).
-
Check C1: Does it correlate with the alkyl protons?
-
References
-
Regioselectivity in Isoquinolinone Alkyl
-
NMR Chemical Shift D
-
IR Spectroscopy of Carbonyls
- Title: Infrared Spectra of Some Common Functional Groups (Lactams vs Ethers).
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Mechanistic Insight
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
